Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate is a synthetic small molecule featuring a thiophene-2-carboxylate core substituted with a 6,7-dimethoxyquinazolin-4-ylamino group at the 3-position. Notably, quinazoline derivatives are recognized for their kinase-inhibitory properties, and the thiophene moiety enhances molecular diversity and binding interactions in biological systems .
Properties
IUPAC Name |
methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-9-11(7-13(12)22-2)17-8-18-15(9)19-10-4-5-24-14(10)16(20)23-3/h4-8H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPQOKLNPTXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(SC=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinazoline with an appropriate thiophene derivative under specific conditions. The reaction often requires the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related thiophene carboxylates, quinazoline derivatives, and kinase-targeting molecules.
Structural Analogs
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations :
- The target compound distinguishes itself through the 6,7-dimethoxyquinazolin-4-ylamino group, which is absent in simpler thiophene carboxylates (e.g., compounds). This substituent likely enhances kinase-binding affinity compared to phenyl or halogenated analogs .
- Unlike AZ-1, which has a phenolic hydroxyl group, the methyl ester in the target compound may improve metabolic stability or alter solubility .
Pharmacological Activity
- TTBK1 Inhibition: Both the target compound and AZ-1 bind to Tau Tubulin Kinase 1 (TTBK1), a kinase implicated in neurodegenerative diseases. However, AZ-1’s phenol group may facilitate hydrogen bonding with the kinase active site, while the thiophene ester in the target compound could introduce steric or electronic variations affecting potency .
- Kinase Selectivity: Quinazoline-based compounds (e.g., AZ-1 and the target molecule) often exhibit broader kinase inhibition profiles compared to non-heterocyclic analogs like ethylarticaine derivatives () .
Biological Activity
Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of vascular endothelial growth factor receptors (VEGFRs). This article explores its chemical properties, synthesis, and biological evaluations, highlighting its role in cancer therapy and other therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O4S
- Molecular Weight : 345.37 g/mol
- CAS Number : 477859-97-5
- Drug-like Properties : The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O4S |
| Molecular Weight | 345.37 g/mol |
| LogP | 2.5 |
| pKa | 8.5 |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with quinazoline intermediates. Various methodologies have been reported, including microwave-assisted synthesis and classical heating methods, which enhance yield and purity.
Anticancer Activity
Recent studies have shown that this compound exhibits potent inhibitory activity against VEGFRs, which are critical in tumor angiogenesis. A notable study reported the following findings:
- Potency : The compound demonstrated an IC50 value as low as 87 nM against VEGFR-2, indicating strong inhibition.
- Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site of the receptor, preventing downstream signaling pathways that lead to endothelial cell proliferation and migration.
In Vitro Studies
In vitro assays using human endothelial cells have confirmed the compound's ability to inhibit cell proliferation and induce apoptosis under hypoxic conditions. This suggests potential applications in treating cancers characterized by high angiogenic activity.
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications on the quinazoline and thiophene rings can significantly affect biological activity. For instance:
- Substituents on the quinazoline ring enhance binding affinity to VEGFRs.
- The presence of methoxy groups increases solubility and bioavailability.
Study 1: Inhibition of VEGFRs
In a study published in Journal of Heterocyclic Chemistry, a series of quinazoline derivatives were synthesized and tested for their antiangiogenic properties. This compound was one of the most potent compounds identified, with significant effects on endothelial cell growth in vitro .
Study 2: Antitumor Efficacy
Another study evaluated the compound's efficacy in vivo using a mouse model bearing human tumor xenografts. Results indicated a marked reduction in tumor size and vascular density compared to controls, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
